molecular formula C14H16ClN3O2 B6635893 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid

2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid

Cat. No. B6635893
M. Wt: 293.75 g/mol
InChI Key: MCCBPBDSBWYGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid, also known as CLPMA, is a chemical compound that has been studied for its potential applications in scientific research. CLPMA is a benzoylurea derivative that has been found to have insecticidal properties, making it a potential candidate for use in pest control. In addition to its insecticidal properties, CLPMA has also been studied for its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid as an insecticide involves its ability to disrupt the chitin synthesis pathway in insects, leading to the inhibition of insect growth and development. In terms of its potential as a therapeutic agent, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have multiple mechanisms of action, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical and Physiological Effects
2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have a range of biochemical and physiological effects, depending on the specific application. In terms of its insecticidal properties, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been shown to have a low toxicity to mammals and a short environmental persistence. As a therapeutic agent, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid in lab experiments is its potent insecticidal activity, which makes it a useful tool for studying insect physiology and behavior. In addition, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid's potential as a therapeutic agent makes it a promising candidate for drug development. However, one limitation of using 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid in lab experiments is its potential toxicity to non-target organisms, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid. One area of interest is the development of more specific and potent insecticides based on 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid, which could help to reduce the use of broad-spectrum insecticides that can have negative environmental impacts. In addition, further research is needed to fully understand the mechanisms of action of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid as a therapeutic agent and to develop more effective treatments for diseases such as cancer and Alzheimer's disease. Finally, there is potential for the development of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid-based materials for use in biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Synthesis Methods

The synthesis of 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 1-propan-2-ylpyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with methylamine to form 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid.

Scientific Research Applications

2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been studied for its potential applications in scientific research, particularly in the fields of insecticide development and disease treatment. Insecticidal studies have shown that 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has potent activity against a variety of insect pests, including mosquitoes, aphids, and whiteflies. In addition, 2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid has been found to have potential as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(2)18-8-10(7-17-18)6-16-11-3-4-13(15)12(5-11)14(19)20/h3-5,7-9,16H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCBPBDSBWYGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid

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